An In-depth Technical Guide to 2-Bromo-4,5-bis(trifluoromethyl)aniline (CAS 230295-15-5)
An In-depth Technical Guide to 2-Bromo-4,5-bis(trifluoromethyl)aniline (CAS 230295-15-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest in synthetic chemistry. Due to its unique substitution pattern, this compound serves as a valuable building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. This document consolidates available data on its properties, provides detailed experimental protocols for its characterization, and includes visualizations to aid in understanding its chemical context.
Core Properties
2-Bromo-4,5-bis(trifluoromethyl)aniline is a substituted aniline with a bromine atom and two trifluoromethyl groups on the benzene ring. These functional groups impart specific chemical reactivity and physical properties to the molecule, making it a versatile intermediate.
Physicochemical Properties
While experimentally determined data for 2-Bromo-4,5-bis(trifluoromethyl)aniline is limited in the public domain, predicted values and data from analogous compounds provide valuable insights.
| Property | Value | Source |
| CAS Number | 230295-15-5 | [1][2][3] |
| Molecular Formula | C₈H₄BrF₆N | [1][2][4] |
| Molecular Weight | 308.021 g/mol | [1][4] |
| IUPAC Name | 2-Bromo-4,5-bis(trifluoromethyl)aniline | [1] |
| SMILES | NC1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F | [1][4] |
| Predicted Density | 1.760 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 117 °C | [3] |
| Predicted pKa | -0.52 ± 0.10 | |
| logP | 4.0162 | [5] |
| Polar Surface Area | 26.02 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
Spectroscopic Data
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 2-Bromo-4,5-bis(trifluoromethyl)aniline is not widely published, a general synthetic approach can be proposed based on established organic chemistry principles. A plausible route would involve the bromination of 3,4-bis(trifluoromethyl)aniline.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Bromo-4,5-bis(trifluoromethyl)aniline.
Experimental Protocols
Given the absence of specific experimental procedures for the target molecule, the following sections provide detailed, generalized protocols for key analytical techniques that are essential for the characterization of this and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR Spectroscopy:
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Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.
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Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
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The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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¹³C NMR Spectroscopy:
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Acquire a carbon-13 NMR spectrum.
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Proton decoupling is typically used to simplify the spectrum.
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A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation:
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For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
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Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
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Data Acquisition:
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
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Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
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Data Analysis:
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Identify the molecular ion peak (M⁺). The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity.
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Analyze the fragmentation pattern to gain further structural information.
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Logical Workflow for Isomer Differentiation
The precise identification of 2-Bromo-4,5-bis(trifluoromethyl)aniline from its other positional isomers is critical. The following diagram illustrates a logical workflow for this purpose.
Caption: Logical workflow for the identification and differentiation of aniline isomers.
Safety and Handling
2-Bromo-4,5-bis(trifluoromethyl)aniline is predicted to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Bromo-4,5-bis(trifluoromethyl)aniline is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While comprehensive experimental data for this specific compound is not yet widely available, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on the properties of closely related analogues and established chemical principles. Further research to fully elucidate its experimental properties and reactivity is warranted and will undoubtedly expand its applications in organic synthesis.
References
- 1. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-BROMO-4,5-BIS(TRIFLUOROMETHYL)ANILINE | CAS 230295-15-5 [matrix-fine-chemicals.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Compound 2-bromo-4,5-bis(trifluoromethyl)aniline - Chemdiv [chemdiv.com]
(Note: A placeholder image is used. The structure corresponds to an aniline ring substituted with an amino group at position 1, a bromine at position 2, and trifluoromethyl groups at positions 4 and 5.)
